
Apramycin sulfate
Descripción general
Descripción
El apramycin sulfato es un antibiótico aminoglucósido utilizado principalmente en medicina veterinaria para tratar infecciones bacterianas en animales. Presenta actividad bactericida contra una amplia gama de bacterias gramnegativas. El apramycin sulfato es único debido a su fracción de azúcar bicíclica y su estructura de deoxystreptamina monosustituida .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del apramycin sulfato involucra procesos de fermentación utilizando cepas específicas de microorganismos. El caldo de fermentación se somete a diálisis de membrana, adsorción en resina, desorción en resina y secado salificante para obtener el producto final .
Métodos de producción industrial: La producción industrial del apramycin sulfato sigue pasos similares, pero a una escala mayor. El proceso incluye:
- Fermentación usando Streptomyces tenebrarius.
- Diálisis de membrana para concentrar el caldo de fermentación.
- Adsorción en resina para purificar el compuesto.
- Desorción en resina para liberar el apramycin purificado.
- Salificación y secado para obtener el apramycin sulfato en su forma final .
Análisis De Reacciones Químicas
Tipos de reacciones: El apramycin sulfato experimenta diversas reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reacciones de sustitución: A menudo involucran agentes halogenantes como cloro o bromo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
Antibacterial Properties
Apramycin exhibits significant antibacterial activity against a range of Gram-negative bacteria, including multidrug-resistant strains. Notably, it has shown effectiveness against:
- Escherichia coli : In vitro studies indicate that apramycin can inhibit 99% of clinical isolates at concentrations as low as 8 mg/L .
- Klebsiella pneumoniae : Demonstrating 99% inhibition at 4 mg/L .
- Salmonella spp. : Research has established clinical breakpoints for apramycin against swine Salmonella, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
The unique ability of apramycin to maintain activity at acidic pH levels enhances its therapeutic potential in treating complicated urinary tract infections and acute pyelonephritis .
Pharmacokinetics and Distribution
Apramycin's pharmacokinetic profile varies significantly across species, particularly in food-producing animals:
- In pigs , studies show that apramycin is poorly absorbed when administered orally, with significant concentrations detected in tissues but minimal systemic availability .
- In broiler chickens , kinetic studies indicate that after oral dosing, peak serum concentrations were low, suggesting limited bioavailability but effective tissue distribution for therapeutic use .
The drug is primarily excreted via feces rather than urine, which is crucial for assessing its environmental impact and establishing withdrawal periods in livestock .
Veterinary Applications
This compound is widely used in veterinary medicine to treat infections in livestock. A notable case study involved its use in piglets infected with Salmonella, where the drug demonstrated significant reductions in bacterial load and alterations in gut microbiota composition .
Key Findings from Veterinary Studies :
- The establishment of clinical breakpoints for apramycin allows for tailored dosing regimens based on the specific bacterial strains present.
- Dosage predictions based on pharmacokinetic/pharmacodynamic (PK/PD) modeling suggest effective dosing ranges between 4.15 mg/kg to 5.91 mg/kg for bactericidal effects against Salmonella .
Human Medicine
In human medicine, apramycin has been investigated as a potential treatment for multidrug-resistant infections. Its efficacy was highlighted in murine models of infection, where it outperformed standard aminoglycosides like gentamicin and amikacin in reducing bacterial burdens in various tissues .
Comparative Efficacy Table
Bacteria | MIC (mg/L) | Efficacy Comparison |
---|---|---|
Escherichia coli | 8 | Superior to gentamicin |
Klebsiella pneumoniae | 4 | Superior to amikacin |
Salmonella spp. | 32 | Effective in veterinary use |
Mecanismo De Acción
El apramycin sulfato ejerce sus efectos uniéndose al ARN ribosómico bacteriano, específicamente al ARNr 16S. Esta unión interfiere con el paso de translocación de la síntesis de proteínas, inhibiendo efectivamente el crecimiento bacteriano. El compuesto también tiene la capacidad de unirse al sitio de decodificación eucariota, a pesar de las diferencias en los residuos clave necesarios para el reconocimiento por el objetivo bacteriano .
Compuestos similares:
Gentamicina: Otro antibiótico aminoglucósido con un mecanismo de acción similar pero diferente estructura química.
Amikacina: Conocido por su efectividad contra un amplio espectro de bacterias, incluidas las resistentes a otros aminoglucósidos.
Tobramycin: Se utiliza para tratar diversas infecciones bacterianas, particularmente en pacientes con fibrosis quística.
Singularidad del apramycin sulfato: El apramycin sulfato destaca por su singular fracción de azúcar bicíclica y su estructura de deoxystreptamina monosustituida. Esta estructura distintiva contribuye a su menor toxicidad y mínima resistencia cruzada en comparación con otros aminoglucósidos .
Comparación Con Compuestos Similares
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.
Amikacin: Known for its effectiveness against a broad spectrum of bacteria, including those resistant to other aminoglycosides.
Tobramycin: Used to treat various bacterial infections, particularly in cystic fibrosis patients.
Uniqueness of Apramycin Sulfate: this compound stands out due to its unique bicyclic sugar moiety and monosubstituted deoxystreptamine structure. This distinct structure contributes to its lower toxicity and minimal cross-resistance compared to other aminoglycosides .
Actividad Biológica
Apramycin sulfate is an aminoglycoside antibiotic that has garnered attention due to its unique structure and broad-spectrum antibacterial activity, particularly against multidrug-resistant (MDR) bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, pharmacokinetics, and potential clinical applications.
Apramycin exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria. Its unique bicyclic structure allows it to evade many common resistance mechanisms, including those mediated by RNA methyltransferases found in carbapenem-resistant strains. This characteristic makes apramycin a promising candidate for treating infections caused by resistant organisms .
In Vitro Activity
Numerous studies have demonstrated apramycin's potent in vitro activity against a variety of pathogens:
- Enterobacteriaceae and Acinetobacter baumannii : Apramycin shows significant efficacy against both multidrug-resistant Enterobacteriaceae and Acinetobacter baumannii. In a study involving 406 carbapenemase-producing isolates, apramycin inhibited 93% of these strains at concentrations as low as 4 mg/L .
- Staphylococcus aureus : Apramycin demonstrated consistent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC50/MIC90 of 8/16 µg/mL. Importantly, no strains exceeded the epidemiological cutoff value of 32 µg/mL, indicating a low prevalence of resistance .
- Carbapenem-resistant Klebsiella pneumoniae : In vitro tests revealed that apramycin was effective against carbapenem-resistant hypervirulent K. pneumoniae (CR-hvKp), including strains resistant to amikacin or gentamicin .
Summary of In Vitro Studies
Pathogen | MIC (mg/L) | % Inhibition at 4 mg/L | % Inhibition at 8 mg/L |
---|---|---|---|
Carbapenem-resistant E. coli | ≤4 | 97% | 94% |
Carbapenem-resistant K. pneumoniae | ≤4 | 97% | - |
MRSA | 8/16 | - | - |
Acinetobacter baumannii | - | - | - |
Pharmacokinetics
The pharmacokinetic profile of apramycin indicates that it is poorly absorbed when administered orally, which limits its use in systemic infections unless given parenterally. Studies in various animal models have shown that serum levels peak within hours post-administration but decline rapidly, with significant renal excretion observed .
- Cattle : After administration at 20 mg/kg bw, serum levels peaked at approximately 0.88 µg/ml within 4-6 hours and were undetectable by 24 hours post-treatment.
- Pigs : Following a similar dosing regimen, apramycin was predominantly recovered from feces rather than urine, indicating low systemic absorption .
Case Studies and Clinical Applications
- Urinary Tract Infections (UTIs) : Apramycin has shown promise in preclinical models for treating complicated urinary tract infections due to its efficacy against resistant Gram-negative pathogens. A study demonstrated its superior performance compared to gentamicin in mouse models of UTI .
- Respiratory Infections : Preclinical data suggest that apramycin may be effective in treating pneumonia caused by drug-resistant bacteria, although further clinical trials are necessary to establish its safety and efficacy in humans .
- Veterinary Use : Apramycin is widely used in veterinary medicine for treating infections in livestock, particularly due to its effectiveness against common pathogens without significant nephrotoxicity compared to other aminoglycosides like gentamicin .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLYHYWDYPSNPF-RQFIXDHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N5O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37321-09-8 (Parent) | |
Record name | Apramycin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
637.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65710-07-8 | |
Record name | Apramycin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65710-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apramycin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apramycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APRAMYCIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UYL6NAZ3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Apramycin sulfate?
A1: this compound is an aminoglycoside antibiotic that exerts its antibacterial activity by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. [, , ] This binding interferes with protein synthesis, ultimately leading to bacterial cell death. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they refer to its chemical structure as an aminocyclitol. [] Further research in chemical databases would be necessary to obtain the exact molecular formula and weight.
Q3: What analytical methods are commonly employed for the determination of this compound?
A3: Several analytical methods have been developed and validated for the quantification of this compound. These include:
- High-performance liquid chromatography (HPLC): HPLC coupled with various detection methods, such as pre-column derivatization and UV detection, has been widely utilized. [, ]
- Microbiological assay: This method utilizes the inhibitory effect of this compound on the growth of susceptible microorganisms. [, ]
- Polarimetry: This method exploits the optical activity of this compound to determine its concentration. [, ]
- Turbidimetry: This method measures the turbidity caused by bacterial growth inhibition by this compound. []
Q4: What is the bioavailability of this compound in pigs after different routes of administration?
A4: Studies in pigs have shown that the bioavailability of this compound varies depending on the route of administration:
- Intramuscular injection: Bioavailability is high, reaching approximately 88%. []
- Oral administration: Bioavailability is significantly lower, around 3%. []
Q5: What are the pharmacokinetic parameters of this compound in pigs after intramuscular injection?
A5: Following intramuscular injection at 20 mg/kg in piglets, the following pharmacokinetic parameters were observed: []
Q6: What are the clinical applications of this compound in veterinary medicine?
A6: this compound is primarily used in veterinary medicine for the treatment of bacterial infections, particularly those caused by Gram-negative bacteria. Specific applications include:
- Treatment of diarrhea in calves: this compound, in combination with Tylosin tartrate, has shown better efficacy than Norfloxacin hydrochloride. []
- Control of bacterial infections in poultry: this compound is effective against Escherichia coli infections in chickens. [, , ]
Q7: Is there evidence of bacterial resistance to this compound?
A7: While this compound has been shown to be effective against certain bacteria, there is evidence of emerging resistance. Studies have reported varying degrees of resistance to this compound among Escherichia coli strains. []
Q8: Does this compound interact with other antibacterial drugs?
A9: In vitro studies have demonstrated that this compound exhibits synergistic antibacterial activity when combined with certain antibiotics against Escherichia coli strains from swine and chicken. [] Synergism was observed with Penicillin, Amoxicillin, Doxycycline, and Erythromycin thiocyanate. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.